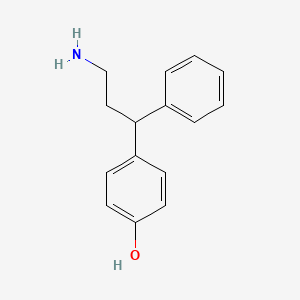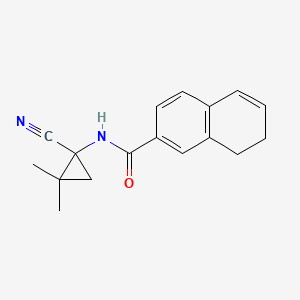
4-(3-Amino-1-phenylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Amino-1-phenylpropyl)phenol, also known as 4-APPP, is a chemical compound that belongs to the family of phenethylamines. It has gained significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3-Amino-1-phenylpropyl)phenol involves its interaction with the dopamine transporter and serotonin transporter. It acts as a reuptake inhibitor, preventing the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an overall increase in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, resulting in an overall increase in neurotransmission. This can lead to a range of effects, including increased motivation, improved mood, and enhanced cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-Amino-1-phenylpropyl)phenol in lab experiments is its high affinity for the dopamine and serotonin transporters. This makes it a useful tool for studying the mechanisms underlying neurotransmitter reuptake and release. However, one limitation of using this compound is its potential for abuse, which can lead to ethical concerns in research settings.
Orientations Futures
There are several future directions for research on 4-(3-Amino-1-phenylpropyl)phenol. One potential area of investigation is its use in the treatment of neurological disorders such as depression and anxiety. Additionally, further research could explore its potential as a tool for studying the mechanisms underlying neurotransmitter reuptake and release. Finally, future studies could investigate the potential for developing novel drugs based on the structure of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel drugs for the treatment of neurological disorders and provide a better understanding of the mechanisms underlying neurotransmitter reuptake and release.
Méthodes De Synthèse
The synthesis of 4-(3-Amino-1-phenylpropyl)phenol can be achieved by following a multi-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with magnesium in the presence of anhydrous ether. This reaction produces 4-fluorophenylacetone, which is then reacted with nitroethane in the presence of ammonium acetate to produce 1-(4-fluorophenyl)-2-nitropropene. The final step involves the reduction of 1-(4-fluorophenyl)-2-nitropropene with tin (II) chloride in the presence of hydrochloric acid to produce this compound.
Applications De Recherche Scientifique
4-(3-Amino-1-phenylpropyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the dopamine transporter and serotonin transporter, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
4-(3-amino-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-11-10-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15,17H,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQVJPMBSZWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B2976547.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)


![2-[2-(3-Chloroanilino)vinyl]-4-(2,6-dichlorophenyl)-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2976557.png)

![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)


![1'-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2976564.png)
